3,6-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione
Description
3,6-Dimethyl-1λ⁶-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione is a heterocyclic compound featuring a fused pyridine-thiadiazine scaffold with two methyl substituents at positions 3 and 4. This structural motif places it within a broader class of pyridothiadiazine derivatives, which are recognized for their diverse pharmacological activities, including anticancer and potassium channel modulation .
Properties
CAS No. |
646053-57-8 |
|---|---|
Molecular Formula |
C8H9N3O2S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
3,6-dimethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C8H9N3O2S/c1-5-3-4-7-8(9-5)10-6(2)11-14(7,12)13/h3-4H,1-2H3,(H,9,10,11) |
InChI Key |
OFGCAXGDLHNYHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)S(=O)(=O)N=C(N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 2-aminopyridine derivatives with sulfur-containing reagents. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often employing automated systems for precise control of reaction parameters. The use of continuous flow reactors can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions include halogenated derivatives, reduced forms of the compound, and various oxidized species .
Scientific Research Applications
Biological Activities
Recent studies have identified several biological activities associated with 3,6-dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione:
- Inhibition of Enzymes : The compound has been shown to selectively inhibit phosphoinositide 3-kinase delta (PI3Kδ), an enzyme implicated in various diseases including cancer and autoimmune disorders. Its IC50 value is approximately 8.6 nM, indicating potent activity against this target while exhibiting selectivity over other isoforms such as PI3Kα, β, and γ.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity. The structural features contribute to its interaction with microbial enzymes or receptors .
Therapeutic Applications
Given its biological activities, 3,6-dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione has potential therapeutic applications in several areas:
- Cancer Treatment : Due to its ability to inhibit PI3Kδ, it may be explored as a treatment option for cancers where this pathway is dysregulated.
- Autoimmune Diseases : The selectivity of the compound for PI3Kδ suggests that it could be developed into a targeted therapy for conditions like rheumatoid arthritis and multiple sclerosis.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Anti-Cancer Studies : A study demonstrated that compounds with similar structures effectively reduced tumor growth in animal models by targeting the PI3K pathway. The results indicate a promising avenue for further research into the clinical applications of 3,6-dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione in oncology .
- Autoimmune Research : In vitro studies have shown that compounds inhibiting PI3Kδ can reduce inflammatory cytokine production in immune cells. This suggests that 3,6-dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione could be beneficial in managing autoimmune diseases.
Comparative Analysis with Related Compounds
To better understand the unique properties of 3,6-dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione compared to related compounds, the following table summarizes key features:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine | Thiadiazine derivative | Exhibits antibacterial properties |
| 5-Methyl-2H-benzo[e][1,2,4]thiadiazine | Benzo-thiadiazine derivative | Potentially active against PI3K isoforms |
| 6-(Trifluoromethyl)-pyrido[2,3-e][1,2,4]thiadiazine | Halogenated derivative | Enhanced lipophilicity; potential for drug design |
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of pyrido-thiadiazine derivatives are highly dependent on substituent patterns, ring fusion positions, and oxidation states. Below is a detailed comparison with structurally related compounds:
Structural and Functional Analogues
Mechanistic and Pharmacological Differences
Anticancer Activity: 3,6-Dimethyl derivative: The methyl groups may enhance lipophilicity, improving membrane permeability compared to polar substituents (e.g., hydroxy or nitro groups in analogs like compound 6 ). This could increase bioavailability in tumor tissues. 3-Phenyl derivatives: The bulky phenyl group at position 3 enhances intercalation with DNA or protein targets, leading to pronounced necrosis in HeLa and MCF-7 cells . Tirapazamine: Functions as a bioreductive prodrug, generating cytotoxic radicals under hypoxic conditions—a mechanism distinct from non-prodrug pyridothiadiazines .
Potassium Channel Modulation: 3-Alkylamino derivatives (e.g., BPDZ 42): The alkylamino side chain mimics pinacidil, enabling selective activation of vascular K(ATP) channels . In contrast, the 3,6-dimethyl substitution lacks this side chain, likely shifting activity toward anticancer targets.
Synthetic Accessibility: The 3,6-dimethyl derivative is synthesized via routes similar to phenylglyoxal-derived analogs (e.g., refluxing aminoguanidine intermediates with carbonyl precursors) . However, methyl substituents may require milder conditions compared to bulkier groups.
Structure-Activity Relationships (SAR)
- Position of Substitution: Substituents at position 3 (e.g., phenyl or alkylamino) dominate biological outcomes. For example, 3-phenyl analogs target cancer cells, while 3-alkylamino derivatives modulate ion channels . Methyl groups at positions 3 and 6 (target compound) likely reduce steric hindrance, favoring planar interactions with DNA or enzymes.
Biological Activity
3,6-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione is a heterocyclic compound belonging to the class of thiadiazines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and as an antimicrobial agent. This article reviews the synthesis, biological activity, and underlying mechanisms of action of this compound based on recent research findings.
- Molecular Formula : C8H9N3O2S
- Molecular Weight : 211.24 g/mol
- CAS Number : 70661-85-7
Synthesis
The synthesis of 3,6-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione typically involves the reaction of 2-aminobenzenesulfonamides with various carboxylic acids or their derivatives under acidic or basic conditions. The synthetic route generally yields high purity and good yields of the desired product.
Anticancer Activity
Research has indicated that 3,6-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- Human breast cancer (MCF-7)
- Colon carcinoma (HCT-116)
The compound demonstrated an IC50 value of approximately 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells, indicating its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies assessed its efficacy against several bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli (G-) | Moderate |
| Klebsiella pneumoniae (G-) | Significant |
| Staphylococcus aureus (G+) | High |
These results suggest that it could serve as a lead compound for developing new antibiotics .
The biological activity of this compound can be attributed to its ability to interact with key cellular pathways:
- Aldose Reductase Inhibition : It has been identified as an inhibitor of aldose reductase, which plays a crucial role in diabetic complications.
- PI3K/AKT/mTOR Pathway : The compound inhibits PI3Kδ, a critical enzyme involved in cell proliferation and survival. This inhibition may lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Anticancer Effects : A study published in Molecules highlighted the synthesis and evaluation of various thiadiazole derivatives including 3,6-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione. The findings demonstrated its selective cytotoxicity against cancer cell lines while sparing normal cells .
- Antimicrobial Screening : Another study evaluated the antibacterial activity against common pathogens. The results indicated that the compound exhibited significant inhibition zones compared to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
